(R)-Acenocoumarol
(R)-Acenocoumarol
(R)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (S)-acenocoumarol.
Brand Name:
Vulcanchem
CAS No.:
66556-77-2
VCID:
VC0026767
InChI:
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
SMILES:
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula:
C19H15NO6
Molecular Weight:
353.3 g/mol
(R)-Acenocoumarol
CAS No.: 66556-77-2
Cat. No.: VC0026767
Molecular Formula: C19H15NO6
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (S)-acenocoumarol. |
|---|---|
| CAS No. | 66556-77-2 |
| Molecular Formula | C19H15NO6 |
| Molecular Weight | 353.3 g/mol |
| IUPAC Name | 4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 |
| Standard InChI Key | VABCILAOYCMVPS-OAHLLOKOSA-N |
| Isomeric SMILES | CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |
| SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |
| Canonical SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator